molecular formula C19H27FO2 B239485 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE CAS No. 1649-27-0

5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE

Katalognummer: B239485
CAS-Nummer: 1649-27-0
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: INJOBISTKPLYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE, also known as Fluasterone, is a synthetic analog of the chemopreventive hormone dehydroepiandrosterone (DHEA) with the CAS Registry Number 1649-27-0 . Its molecular formula is C19H27FO2, and it has a molecular weight of 306.42 g/mol . This steroid compound is primarily valued in biochemical research for its role as a potent inhibitor of carcinogen-activating enzymes . Studies have demonstrated that Fluasterone effectively inhibits the increase in activity and expression of cytochrome P450 enzymes CYP1A1 and CYP1B1 in human cell lines . The compound's mechanism of action involves a dose-dependent decrease in CYP1A1 and CYP1B1 mRNA levels, impacting gene expression through both transcriptional and post-transcriptional mechanisms . This activity underpins its research application in studying chemoprevention strategies, particularly in models of chemical carcinogenesis . Patents also indicate that 16α-fluoro-5-androsten-17-one derivatives have potential research applications in areas including cancer, metabolic disorders like diabetes and obesity, and immune disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

16-fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h3,12-16,21H,4-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOBISTKPLYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937011
Record name 16-Fluoro-3-hydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1649-27-0
Record name NSC67073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Fluoro-3-hydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Transformations

Strategies for the Chemical Synthesis of 16α-Fluorinated Androstene Derivatives

The chemical synthesis of 16α-fluorinated androstene derivatives requires careful strategic planning to control both regioselectivity and stereoselectivity of the fluorination step, as well as to manage the reactivity of other functional groups present in the steroid skeleton.

Conventional Fluorination Approaches (e.g., using DAST, hypofluorites)

Conventional fluorinating agents have been widely employed in steroid chemistry. Among the most common is Diethylaminosulfur Trifluoride (DAST), a versatile and popular reagent for nucleophilic fluorination. sigmaaldrich.com DAST is typically used to convert hydroxyl groups to fluoro groups and can also react with ketones. sigmaaldrich.com The reaction of an alcohol with DAST proceeds via an intermediate that can undergo nucleophilic substitution by fluoride (B91410). However, the use of DAST is not without its challenges. The reagent is sensitive to moisture and can promote side reactions such as dehydration and rearrangements. google.com For instance, the fluorination of allylic alcohols with DAST can lead to the formation of rearranged and elimination products in addition to the desired fluoro derivatives. nih.gov

When considering the synthesis of 5-androsten-3β-ol-16α-fluoro-17-one, a potential precursor would be the corresponding 16α-hydroxy derivative. The reaction of this precursor with DAST would be expected to yield the 16α-fluoro product, likely with inversion of configuration if the mechanism is a pure SN2 reaction. However, the proximity of the 17-keto group could influence the reaction's outcome.

Another class of conventional fluorinating agents includes electrophilic hypofluorites, such as trifluoromethyl hypofluorite (B1221730) (CF3OF) and acetyl hypofluorite (CH3COOF). These reagents are highly reactive and can add fluorine to double bonds or react with enol ethers or enol acetates. To utilize these reagents for the synthesis of the target compound, a 16,17-enol ether or enol acetate (B1210297) of the corresponding 17-keto steroid would need to be prepared first. The subsequent reaction with an electrophilic fluorine source would then introduce the fluorine atom. The stereochemical outcome of this reaction would depend on the steric hindrance of the steroid nucleus, which directs the approach of the fluorinating agent.

Regio- and Stereoselective Fluorination Techniques

Achieving high regio- and stereoselectivity is paramount in the synthesis of biologically active steroids. For the introduction of a fluorine atom specifically at the 16α-position, several strategies can be envisioned. One of the most effective methods for controlling stereochemistry in steroid modifications is the use of epoxide intermediates. The synthesis could proceed from a 16,17-unsaturated precursor, which is then epoxidized to form a 16α,17α-epoxide. The subsequent ring-opening of this epoxide with a fluoride source, such as hydrogen fluoride-pyridine complex (HF-Py), would be expected to proceed via an SN2 mechanism, with the fluoride attacking the less hindered C-16 position from the α-face, leading to the desired 16α-fluoro-17β-hydroxy derivative. The final step would then be the oxidation of the 17β-hydroxyl group to the 17-ketone.

Another approach to achieve stereoselectivity is through the fluorination of a steroidal enolate. The 17-keto group can be converted to its corresponding enolate, and then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The stereochemical outcome of this reaction is often dependent on the reaction conditions and the steric environment of the enolate, which can favor the approach of the fluorinating agent from either the α or β face. nih.gov Studies on the fluorination of 6-ketosteroids have shown that mixtures of α and β isomers are often obtained, with the ratio depending on the fluorinating agent and the steroid structure. nih.gov For the 16-position, similar challenges in controlling stereoselectivity would be expected.

Below is a table summarizing the stereochemical outcomes of fluorination on a related steroid, progesterone (B1679170), which highlights the challenges in achieving high stereoselectivity.

Fluorinating AgentSubstrateα:β Isomer RatioTotal YieldReference
Selectfluor™Progesterone enol acetate34:6696% nih.gov
NFSIProgesterone enol acetate38:62- nih.govnih.gov

This data is for the fluorination at the 6-position of progesterone and is presented to illustrate the typical stereoselectivity challenges in steroid fluorination.

Derivatization of the 3β-Hydroxyl and 17-Keto Functions

The presence of multiple reactive sites in the steroid nucleus, namely the 3β-hydroxyl group, the C5-C6 double bond, and the 17-keto group, necessitates a robust protecting group strategy. The 3β-hydroxyl group is typically protected to prevent its reaction with the fluorinating agent. Common protecting groups for hydroxyl functions in steroid synthesis include esters, such as acetate, and ethers, like silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). researchgate.net The choice of protecting group depends on its stability under the fluorination conditions and the ease of its subsequent removal. For instance, an acetate group can be readily introduced by reaction with acetic anhydride (B1165640) and removed by hydrolysis.

The 17-keto group is also a site of potential reactivity. As mentioned earlier, it can be converted to an enolate to direct fluorination to the adjacent C-16 position. Alternatively, if fluorination is to be achieved by other means, the 17-keto group might need to be protected. Ketalization, for example, by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst, is a common method for protecting ketone functionalities. researchgate.net Following the fluorination step, the protecting groups are removed to yield the final product. For example, an acetate group can be hydrolyzed under basic conditions, and a TBDMS ether can be cleaved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

The table below lists common protecting groups used in steroid synthesis.

Functional GroupProtecting GroupAbbreviationProtection ReagentDeprotection Condition
HydroxylAcetylAcAcetic anhydride, pyridineBase hydrolysis (e.g., K2CO3/MeOH)
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid
KetoneEthylene ketal-Ethylene glycol, p-TsOHAqueous acid

Biochemical Pathways and Metabolic Fates in Preclinical Systems

In Vitro Metabolic Transformations of 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE

In vitro studies using various preclinical models, such as liver microsomes and hepatocytes, have been instrumental in mapping the metabolic transformations of this compound. These transformations primarily involve reduction, hydroxylation, and conjugation.

Reductive Metabolism (e.g., 17-reduction to 17β-ol and 17α-ol derivatives)

The 17-keto group of this compound is a primary site for reductive metabolism. This process, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), leads to the formation of the corresponding 17β-hydroxy and 17α-hydroxy metabolites. The presence of the 16α-fluoro group can influence the stereoselectivity of this reduction. While specific in vitro studies on fluasterone (B124106) are limited, the metabolism of similar 17-keto steroids suggests the formation of both epimers.

Table 1: Potential Reductive Metabolites of this compound

Parent CompoundMetaboliteMetabolic Pathway
This compound5-androstene-3β,17β-diol-16α-fluoro17-keto reduction
This compound5-androstene-3β,17α-diol-16α-fluoro17-keto reduction

Hydroxylation Patterns (e.g., 4α-hydroxylation)

Hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is another significant metabolic pathway for steroid molecules. For DHEA, the parent compound of fluasterone, hydroxylation occurs at various positions, including 7α, 7β, and 16α. sav.skwikipedia.org While the 16α-position in fluasterone is already substituted with a fluorine atom, other sites on the steroid nucleus are susceptible to hydroxylation. Although direct evidence for 4α-hydroxylation of fluasterone is not extensively documented, it represents a plausible metabolic route based on the known metabolism of other androstane (B1237026) steroids.

Table 2: Potential Hydroxylated Metabolites of this compound

Parent CompoundMetaboliteMetabolic Pathway
This compound4α-hydroxy-5-androsten-3β-ol-16α-fluoro-17-one4α-hydroxylation
This compound7α-hydroxy-5-androsten-3β-ol-16α-fluoro-17-one7α-hydroxylation

Conjugation Processes (e.g., Glucuronidation)

To facilitate excretion, steroid hormones and their metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. cas.cz These reactions increase the water solubility of the compounds. In the case of fluasterone and its metabolites, the 3β-hydroxyl group is a likely site for conjugation. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes responsible for these transformations. Studies on the metabolism of 16-androstene steroids in porcine hepatocytes have shown that both glucuronide and sulfate (B86663) conjugates are formed. nih.gov

Table 3: Potential Conjugated Metabolites of this compound

Parent Compound/MetaboliteConjugated MetaboliteMetabolic Pathway
This compound5-androsten-3β-ol-16α-fluoro-17-one-3-glucuronideGlucuronidation
This compound5-androsten-3β-ol-16α-fluoro-17-one-3-sulfateSulfation
5-androstene-3β,17β-diol-16α-fluoro5-androstene-3β,17β-diol-16α-fluoro-3-glucuronideGlucuronidation

Comparative Metabolism of this compound with Dehydroepiandrosterone (B1670201) (DHEA) Analogs in Animal Models

A key feature of this compound is its altered metabolic profile compared to DHEA, which contributes to its distinct biological activities. A study in mice demonstrated that while DHEA administration leads to a significant increase in plasma testosterone (B1683101) levels, treatment with fluasterone does not produce this androgenic effect. endocrine-abstracts.org This suggests that the 16α-fluoro group hinders the metabolic conversion of fluasterone to androstenedione (B190577) and subsequently to testosterone.

Furthermore, a study on the metabolism of a related compound, androst-5-ene-3β,17β-diol, in hepatocytes from rats, dogs, monkeys, and humans revealed significant species-specific differences in the formation of oxidized metabolites. nih.gov This highlights the importance of selecting appropriate animal models for preclinical studies and suggests that the metabolic fate of fluasterone could also vary across species.

Table 4: Comparative Metabolic Features of Fluasterone and DHEA in Animal Models

FeatureThis compound (Fluasterone)Dehydroepiandrosterone (DHEA)Reference
Conversion to TestosteroneMinimal to noneSignificant endocrine-abstracts.org
Androgenic PotentialLowHigh endocrine-abstracts.org
Formation of Oxidized MetabolitesLikely species-dependentSpecies-dependent nih.gov

Enzymatic Systems Implicated in the Metabolism of this compound (e.g., Hydroxysteroid Dehydrogenases)

The metabolism of this compound is orchestrated by a variety of enzymatic systems. Hydroxysteroid dehydrogenases (HSDs) play a pivotal role in the reductive and oxidative transformations of this compound. The presence of a fluorine atom can significantly modulate the activity of these enzymes. For instance, fluorination has been shown to decrease the rate of oxidation and increase the rate of reduction by 11β-HSD. nih.govoup.comnih.gov This principle likely extends to other HSDs involved in fluasterone metabolism, such as 17β-HSD, which is responsible for the reduction of the 17-keto group.

Cytochrome P450 (CYP) enzymes are the primary catalysts for the hydroxylation of the steroid nucleus. nih.gov While the specific CYP isoforms responsible for fluasterone hydroxylation have not been fully elucidated, it is expected that multiple CYPs contribute to its metabolism, similar to what is observed with DHEA.

Finally, the conjugation of fluasterone and its metabolites is carried out by UGTs and SULTs, which are abundant in the liver and other tissues. cas.cz

Table 5: Enzymatic Systems in the Metabolism of this compound

Enzyme FamilySpecific Enzymes (Likely Involved)Metabolic Reaction
Hydroxysteroid Dehydrogenases (HSDs)17β-HSD, 3β-HSDReduction of 17-keto group, interconversion of 3β-hydroxyl group
Cytochrome P450 (CYPs)Various isoforms (e.g., CYP3A family)Hydroxylation of the steroid nucleus
UDP-Glucuronosyltransferases (UGTs)UGT2B familyGlucuronidation of hydroxyl groups
Sulfotransferases (SULTs)SULT2A1Sulfation of hydroxyl groups

Molecular and Cellular Mechanisms of Action

Receptor Binding and Modulation Profiles

The interaction of 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE with various nuclear receptors is a critical determinant of its pharmacological effects. These interactions differentiate it from DHEA, primarily by reducing its hormonal activities.

Preclinical studies have consistently demonstrated that this compound possesses minimal to no androgenic activity. In comparative studies in gonadectomized male rats, fluasterone (B124106) was shown to be less androgenic than DHEA. nih.govnih.gov While DHEA treatment leads to a significant increase in plasma testosterone (B1683101) levels and a corresponding dose-related increase in the weight of accessory sex glands such as the seminal vesicles, these effects were not observed in animals treated with fluasterone. researchgate.net This lack of androgenicity is a key feature of the compound. The steric hindrance provided by the 16α-fluoro group is thought to prevent its metabolism into androgens like testosterone. science.gov

Similar to its androgenic profile, this compound is characterized by a lack of significant estrogenic activity. The fluorine atom at the C16α position sterically hinders its metabolism to estrogens such as estradiol. science.gov This is a significant point of divergence from DHEA, which can be converted to estrogens and exert effects through estrogen receptors. In preclinical evaluations, fluasterone did not elicit estrogenic responses. thermofisher.com

The interaction of this compound extends to other nuclear receptors, where it exhibits a distinct profile.

Glucocorticoid Receptor (GR): Preclinical evidence suggests that fluasterone has anti-glucocorticoid properties. It has been shown to prevent thymic involution induced by pharmacological doses of dexamethasone (B1670325) in mice, indicating a marked anti-glucocorticoid action that is independent of changes in endogenous glucocorticoid levels. researchgate.net However, the precise mechanism, including whether this is a result of direct competitive binding to the glucocorticoid receptor, has not been fully established. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPAR): In contrast to its parent compound DHEA, fluasterone demonstrates reduced or no activity as a peroxisome proliferator. science.gov This suggests a lack of significant interaction with PPARα. science.gov This characteristic is considered advantageous as it may reduce the risk of certain liver toxicities associated with PPARα activation. science.gov

Pregnane X Receptor (PXR) and Steroid and Xenobiotic Receptor (SXR): There is currently a lack of specific data in the available literature regarding the direct interaction of this compound with the Pregnane X Receptor (PXR) and the Steroid and Xenobiotic Receptor (SXR).

Enzymatic Activity Modulation by this compound

A significant aspect of the molecular mechanism of this compound involves its ability to modulate the activity of enzymes critical in the metabolism of carcinogens.

Research has shown that this compound can inhibit the activity and expression of cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1, which are involved in the activation of procarcinogens. In studies using human breast cancer (MCF-7) cells, co-treatment with fluasterone inhibited the increase in CYP1A1 and CYP1B1 activity that is typically induced by carcinogens such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

EnzymeInducerEffect of Fluasterone Co-treatment
CYP1A1 DMBA, TCDDInhibition of induced activity
CYP1B1 DMBA, TCDDInhibition of induced activity

This table illustrates the inhibitory effect of this compound on induced CYP1A1 and CYP1B1 activity.

The inhibitory effect of this compound on CYP enzymes is mediated, at least in part, through the transcriptional regulation of their corresponding genes. In MCF-7 cells, fluasterone was observed to cause a dose-dependent decrease in the mRNA levels of both CYP1A1 and CYP1B1 when co-administered with inducers like DMBA or TCDD. Furthermore, fluasterone was also found to inhibit the basal expression of CYP1A1 mRNA. Studies into its mechanism revealed that fluasterone inhibits the rate of CYP1A1 promoter-controlled transcription, indicating a direct effect on the transcriptional machinery of the gene.

GeneConditionEffect of Fluasterone
CYP1A1 mRNA BasalInhibition
CYP1A1 mRNA Induced (DMBA, TCDD)Dose-dependent decrease
CYP1B1 mRNA Induced (DMBA, TCDD)Dose-dependent decrease

This table summarizes the regulatory effects of this compound on the mRNA expression of CYP1A1 and CYP1B1.

Regulation of Carcinogen-Activating Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

Post-Transcriptional Effects on mRNA Stability

Research has indicated that this compound can exert post-transcriptional control over gene expression by modulating mRNA stability. In a notable preclinical study, this compound was observed to increase the degradation rate of cytochrome P450 1A1 (CYP1A1) mRNA. This finding suggests a targeted mechanism for downregulating the expression of specific genes involved in metabolic processes.

Influence on Steroidogenic Enzymes (e.g., 5α-reductase, Aromatase) in Preclinical Contexts

The influence of this compound on key steroidogenic enzymes has been a focus of investigation, given its structural similarity to DHEA, a natural precursor to androgens and estrogens.

5α-reductase: Preclinical studies have characterized this compound as a minimally androgenic analog of DHEA. nih.govscience.gov This reduced androgenicity suggests a potential modulation of the 5α-reductase pathway, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone. While direct inhibitory constants may not be widely reported, its development as a non-androgenic compound implies a limited role as a substrate or a potential inhibitory effect on 5α-reductase activity.

Aromatase: The conversion of androgens to estrogens is mediated by the enzyme aromatase. The parent compound, DHEA, can be metabolized through this pathway. wikipedia.org Studies have noted that elevated levels of DHEA sulfate (B86663) (DHEAS) may be linked to disease progression in breast cancer patients undergoing treatment with aromatase inhibitors, suggesting a complex interplay between these steroids and the aromatase pathway. researchgate.net As a DHEA analog, this compound is of interest for its potential to interact with or modulate aromatase activity, although specific inhibitory data from preclinical models are not extensively detailed in the provided search results.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition and Downstream Metabolic Effects

A primary and well-documented mechanism of action for this compound is the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).

G6PDH Inhibition: Preclinical data have shown that this compound is a potent inhibitor of G6PDH. nih.gov This inhibition is a key molecular event that leads to a cascade of downstream metabolic consequences.

Downstream Metabolic Effects:

NADPH Depletion: The primary consequence of G6PDH inhibition is a reduction in the intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.gov NADPH is a critical reducing equivalent in numerous biosynthetic pathways and is essential for the regeneration of reduced glutathione (B108866), a key antioxidant.

Altered Redox Homeostasis: By decreasing NADPH availability, this compound can disrupt the cellular redox balance, leading to an increase in oxidative stress.

Impact on Biosynthesis: The PPP is a major source of ribose-5-phosphate, a precursor for nucleotide synthesis. Inhibition of G6PDH can, therefore, interfere with the synthesis of DNA and RNA, potentially contributing to its anti-proliferative effects observed in some preclinical models. ebi.ac.uk

Table 1: Investigated Metabolic Effects of G6PDH Inhibition by this compound and Related Analogs in Preclinical Models

Metabolic Consequence Observed Effect Underlying Mechanism Relevant Findings
NADPH Levels Decrease Direct inhibition of G6PDH, the primary enzyme for NADPH production in the pentose phosphate pathway. Consistently reported in preclinical studies as a direct result of the compound's action. nih.gov
Redox Balance Shift towards oxidative state Reduced regeneration of glutathione, a key antioxidant, due to NADPH depletion. Increased cellular susceptibility to oxidative damage has been noted.
Nucleotide Synthesis Potential decrease Reduced availability of ribose-5-phosphate, a critical precursor for nucleotide biosynthesis. This effect is a theoretical consequence of PPP inhibition and contributes to anti-proliferative hypotheses. ebi.ac.uk
Lipid Metabolism Modulation The PPP provides NADPH for fatty acid synthesis. Alterations in lipid metabolism have been observed in preclinical models of G6PDH inhibition.

Investigation of Intracellular Signaling Pathway Modulations

Effects on Reactive Oxygen Species (ROS) Generation

The modulation of intracellular signaling pathways by this compound is significantly linked to its effects on reactive oxygen species (ROS) generation. By inhibiting G6PDH and depleting NADPH, the compound compromises the cell's primary defense against oxidative stress. The lack of sufficient NADPH impairs the function of glutathione reductase, which is necessary to maintain a pool of reduced glutathione. This antioxidant is essential for the detoxification of ROS by glutathione peroxidase. Consequently, preclinical findings suggest that cells treated with this compound may exhibit increased levels of intracellular ROS.

Impact on Autophagy and Innate Immunity Pathways in Preclinical Systems

Autophagy: Emerging preclinical evidence suggests a role for DHEA and its analogs in the modulation of autophagy. Some studies have indicated that DHEA can induce autophagic cell death in certain cancer cell lines. mskcc.org While direct studies on this compound's specific impact on autophagy are emerging, its known induction of cellular stress through ROS generation and metabolic shifts could potentially trigger autophagic responses as a cellular coping mechanism or as a pathway to cell death. researchgate.netjst.go.jp

Innate Immunity: Preclinical investigations have pointed towards an immunomodulatory role for DHEA and its derivatives, including effects on innate immunity. nih.govresearchgate.net A synthetic analog of a DHEA metabolite, which shares structural similarities with this compound, has been shown to reduce the activation of NF-κB and increase the levels of regulatory T-cells in preclinical models of autoimmune disease. core.ac.uk These findings suggest that this compound may influence innate immune responses, in part through its anti-inflammatory properties.

Nuclear Factor-κB (NF-κB) Signaling Modulation

A significant body of preclinical research has identified the modulation of the nuclear factor-κB (NF-κB) signaling pathway as a key mechanism of action for this compound.

Inhibition of NF-κB Activation: Multiple preclinical studies have demonstrated that this compound can inhibit the activation of NF-κB. core.ac.uksci-hub.se NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Anti-inflammatory Effects: The inhibition of NF-κB signaling is thought to be a primary contributor to the anti-inflammatory effects of this compound observed in various preclinical models of inflammation. core.ac.ukchemdiv.com By suppressing the NF-κB pathway, the compound can effectively downregulate the production of inflammatory mediators.

Table 2: Summary of Preclinical Findings on NF-κB Signaling Modulation

Activity Mechanism Observed Outcome in Preclinical Models Supporting Evidence
NF-κB Inhibition Direct or indirect suppression of the NF-κB signaling cascade. Reduced nuclear translocation and transcriptional activity of NF-κB. Consistently reported in multiple preclinical studies. core.ac.uksci-hub.se
Anti-inflammatory Action Downregulation of NF-κB target genes, including pro-inflammatory cytokines and enzymes. Amelioration of inflammation in various preclinical disease models. The anti-inflammatory effects are strongly linked to NF-κB inhibition. core.ac.ukchemdiv.com

Preclinical Pharmacological Investigations of Biological Activities

Immunomodulatory and Anti-inflammatory Research

Fluasterone (B124106) has demonstrated notable immunomodulatory and anti-inflammatory effects in several preclinical models. These studies highlight its potential to modulate immune responses and reduce inflammation in autoimmune conditions. The compound is reported to retain the anti-inflammatory and certain immunomodulating activities of DHEA. wikipedia.org

The anti-inflammatory properties of 5-androsten-3beta-ol-16alpha-fluoro-17-one have been more directly assessed in preclinical models of arthritis. In a study utilizing an adjuvant-induced arthritis model in Lewis rats, fluasterone was found to ameliorate the development of joint inflammation. nih.gov This model mimics the inflammatory pathology of rheumatoid arthritis. nih.gov

Further research in a collagen-induced arthritis (CIA) model in DBA mice, which also has relevance to rheumatoid arthritis, demonstrated significant therapeutic benefits. Administration of fluasterone resulted in a delayed onset of arthritis, a decrease in the peak clinical score, and a reduction in the daily mean clinical score. These clinical improvements were associated with significant reductions in several key biomarkers of inflammation and autoimmunity. Specifically, there were decreases in bovine type II collagen-specific IgG1 and IgG2a antibody levels in the serum. Additionally, the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IFN-gamma was significantly diminished, while the anti-inflammatory cytokine IL-10 was not affected. Histological analysis of the joints revealed reduced inflammation, erosion, and synovial proliferation in the fluasterone-treated mice.

ModelAnimalKey Findings
Adjuvant-Induced ArthritisLewis RatsAmeliorated the development of joint inflammation. nih.gov
Collagen-Induced ArthritisDBA MiceDelayed disease onset, decreased peak clinical score, and reduced daily mean clinical score.
Decreased bovine type II collagen-specific IgG1 and IgG2a antibodies.
Reduced production of TNF-alpha, IL-6, and IFN-gamma.
Reduced joint inflammation, erosion, and synovial proliferation on histological analysis.

Radioprotective Efficacy in Preclinical Mammalian Models

The potential of this compound to protect against the harmful effects of ionizing radiation has been explored in mammalian models. These studies are critical for the development of medical countermeasures for radiation exposure. wikipedia.org

In studies comparing the radioprotective efficacy of various steroids in mice, this compound was evaluated alongside other compounds. While another steroid, 5-androstenediol (5-AED), was identified as having specific and potent radioprotective effects, fluasterone itself did not demonstrate significant radioprotective activity in these particular experimental settings. The research highlighted the high molecular specificity required for radioprotection, with minor changes to the steroid structure significantly impacting efficacy. The study concluded that the radioprotective effects observed with compounds like 5-AED are likely due to interactions with specific receptors, and that these effects are not a general property of all androstene steroids.

The timing of administration of a potential radioprotective agent relative to radiation exposure is a critical factor in its efficacy. In the comparative steroid studies, compounds were administered at various time points before or after whole-body gamma-irradiation in mice. While specific time-dependent data for this compound was not detailed as a primary outcome due to its lower efficacy compared to other tested steroids, the research underscored the importance of the prophylactic window. For the most effective compound studied, 5-AED, administration 24 to 48 hours before irradiation was shown to be significantly more effective than administration after exposure. This highlights the importance of prophylactic administration for this class of compounds in providing protection against radiation-induced damage.

Antiproliferative and Antineoplastic Research

The antiproliferative and antineoplastic properties of this compound have been investigated in the context of cancer chemoprevention and treatment. These studies have explored its mechanisms of action in inhibiting cancer cell growth and proliferation.

Research has shown that fluasterone can inhibit the activity and expression of carcinogen-activating enzymes. In a study using human breast cancer (MCF-7) cells, fluasterone was found to inhibit the increase in cytochrome P450 (CYP) 1A1 and 1B1 activity that is typically induced by carcinogens. This inhibition was achieved through a dose-dependent decrease in the mRNA levels of both CYP1A1 and CYP1B1. Further investigation revealed that fluasterone affects the transcriptional regulation of the CYP1A1 gene and also increases the degradation of its mRNA.

Cell/Tumor ModelKey Findings
Human Breast Cancer (MCF-7) CellsInhibited the activity of carcinogen-activating enzymes CYP1A1 and CYP1B1.
Decreased the mRNA levels of CYP1A1 and CYP1B1 in a dose-dependent manner.
Affected the transcriptional regulation of the CYP1A1 gene.
Increased the degradation of CYP1A1 mRNA.
Diethylnitrosamine-Initiated Rat Liver Preneoplastic LesionsLong-term administration decreased the number of some preneoplastic lesions. nih.govresearchgate.net
Enhanced DNA synthesis and expression of c-fos and c-Ha-ras in a subpopulation of lesions. nih.govresearchgate.net

In Vitro Growth Modulation in Cancer Cell Lines

Detailed studies on the direct cytotoxic or antiproliferative effects of this compound across a wide range of cancer cell lines, often quantified by IC50 values, are not extensively available in publicly accessible literature. However, research has been conducted on its impact on specific molecular pathways within cancer cells.

One notable study investigated the effect of fluasterone on the human breast adenocarcinoma cell line, MCF-7. nih.gov This research focused on the compound's ability to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of certain carcinogens. nih.gov The findings indicated that co-treatment with fluasterone could inhibit the increase in CYP1A1 and CYP1B1 activity in MCF-7 cells that is typically induced by carcinogens like dimethylbenzanthracene (DMBA) and 2,3,5,7-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov The study suggested that this inhibition was not due to direct enzyme interaction but rather a dose-dependent decrease in the messenger RNA (mRNA) levels of these enzymes. nih.gov Fluasterone was found to affect the transcriptional regulation of the CYP1A1 gene and also to increase the degradation of its mRNA. nih.gov

While this study provides valuable insight into a potential mechanism of chemoprevention, it does not directly measure the compound's ability to inhibit cancer cell growth or induce cell death. The table below summarizes the observed effects on enzyme activity in MCF-7 cells.

Cell LineTreatmentTarget EnzymesObserved Effect on Enzyme Activity
MCF-7 Co-treatment with Fluasterone and carcinogens (DMBA or TCDD)Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1)Inhibition of carcinogen-induced increase in enzyme activity. nih.gov

Tumor Growth Inhibition Studies in Animal Models

The in vivo efficacy of this compound as a chemopreventive agent has been evaluated in a rat model of prostate carcinogenesis. nih.gov In a study utilizing Wistar-Unilever rats, the compound was administered in the diet to assess its ability to prevent the development of prostate adenocarcinoma induced by a combination of N-methyl-N-nitrosourea and testosterone (B1683101). nih.gov

The results demonstrated that dietary administration of fluasterone conferred significant protection against prostate cancer development. nih.gov Chronic feeding with the compound at concentrations of 1000 mg/kg and 2000 mg/kg of the diet led to a marked reduction in the incidence of adenocarcinoma in the dorsolateral/anterior prostate. nih.gov Specifically, the incidence was reduced from 64% in the control group to 31% and 28% in the groups receiving 1000 mg/kg and 2000 mg/kg of fluasterone, respectively. nih.gov These findings suggest a potent inhibitory effect on tumor initiation and/or progression in this animal model. nih.gov

The table below presents the key findings from this tumor growth inhibition study.

Animal ModelCarcinogenTreatmentIncidence of Dorsolateral/Anterior Prostate Adenocarcinoma
Wistar-Unilever Rat N-methyl-N-nitrosourea + TestosteroneControl Diet64% nih.gov
Wistar-Unilever Rat N-methyl-N-nitrosourea + Testosterone1000 mg/kg Fluasterone in Diet31% nih.gov
Wistar-Unilever Rat N-methyl-N-nitrosourea + Testosterone2000 mg/kg Fluasterone in Diet28% nih.gov

Structure Activity Relationship Sar and Molecular Design

Influence of 16α-Fluorine Substitution on Steroid Receptor Affinity and Selectivity

The introduction of a fluorine atom at the 16α position of the androstane (B1237026) skeleton is a critical modification that significantly alters the molecule's interaction with steroid receptors, thereby influencing its affinity and selectivity. While direct and comprehensive receptor binding assays for 5-androsten-3β-ol-16α-fluoro-17-one across a full panel of steroid receptors are not extensively detailed in the available literature, inferences can be drawn from related fluorinated steroids and DHEA analogs.

Fluorination is a common strategy in medicinal chemistry to enhance the biological activity of steroids. For instance, fluorination at the 9α position of corticosteroids is known to potentiate both glucocorticoid and mineralocorticoid activity. In the case of estrogens, the introduction of a fluorine atom can also modulate receptor binding. For example, 16α-[¹⁸F]Fluoro-17β-estradiol is a well-established radiotracer for positron emission tomography (PET) imaging of estrogen receptor (ER)-positive breast cancers, owing to its high affinity for the ER. nih.gov The binding affinity of 16α-fluoroestradiol for the estrogen receptor is reported to be about 57% of that of estradiol. nih.gov

For 5-androsten-3β-ol-16α-fluoro-17-one, also known as fluasterone (B124106), the 16α-fluoro group is thought to play a crucial role in reducing its hormonal activity, particularly its androgenic and estrogenic effects. Unlike its parent compound, DHEA, which can be metabolized to active androgens and estrogens, fluasterone exhibits minimal or no such activities. wikipedia.org This is attributed to the steric hindrance provided by the 16α-fluorine atom, which impedes the metabolic reduction of the 17-ketone to a 17β-hydroxyl group, a necessary step for conversion into testosterone (B1683101) and subsequently estradiol. wikipedia.org This metabolic blockade is a key aspect of its design, aiming to retain certain beneficial effects of DHEA while minimizing undesirable hormonal side effects.

While the 16α-fluorine substitution diminishes its affinity for androgen and estrogen receptors by preventing conversion to more active ligands, the impact on other potential steroid binding sites remains an area for further investigation. It is plausible that this modification could alter its affinity for other receptors or enzymes, contributing to its unique pharmacological profile.

Effects of Stereochemistry (e.g., 3β-hydroxyl, 17-ketone, 16α-fluoro) on Biological Activities

The biological activity of 5-androsten-3β-ol-16α-fluoro-17-one is not solely dependent on the presence of its functional groups but is critically governed by their specific three-dimensional arrangement, or stereochemistry.

The 3β-hydroxyl group is a characteristic feature of DHEA and its analogs. This group can participate in hydrogen bonding with receptor residues, and its orientation is crucial for receptor recognition and binding. In studies of other androstanes, the stereochemistry at the C3 position has been shown to be a determinant of biological activity.

The 17-ketone is another key functional group. The presence of a ketone at this position is common to many steroid hormones and their precursors. As mentioned, the metabolic fate of this ketone is a critical determinant of the compound's hormonal activity. The inability of 5-androsten-3β-ol-16α-fluoro-17-one to be efficiently converted to a 17β-hydroxy steroid is a direct consequence of the neighboring 16α-fluoro group. wikipedia.org

The 16α-fluoro substitution introduces a highly electronegative atom with a specific spatial orientation. Studies on related 16-substituted androstanes provide insights into the potential impact of this feature. For instance, the introduction of a 16α-methyl group in 5α-androstane derivatives was found to decrease binding affinity for the androgen receptor more significantly than a 16β-methyl group. nih.gov This suggests that the α-orientation of substituents at the 16-position can create steric clashes within the ligand-binding pocket of the androgen receptor, thereby reducing affinity. It is reasonable to extrapolate that the 16α-fluoro group in 5-androsten-3β-ol-16α-fluoro-17-one similarly contributes to a reduced androgenic profile.

The combination of these stereochemical features results in a molecule that retains some of the non-hormonal activities of DHEA while being largely devoid of its androgenic and estrogenic effects.

Structural FeatureStereochemistryEffect on Biological Activity
Hydroxyl GroupCrucial for receptor recognition and hydrogen bonding.
Ketone Group17-ketoMetabolic precursor; its reduction is sterically hindered.
Fluorine Atom16αReduces hormonal activity by sterically hindering the metabolic reduction of the 17-ketone. May create steric clashes in the androgen receptor binding pocket.

Comparative Analysis with Other Fluorinated Steroids and DHEA Analogs

To better understand the unique properties of 5-androsten-3β-ol-16α-fluoro-17-one, it is useful to compare it with its parent compound, DHEA, as well as other fluorinated steroids and DHEA analogs.

Comparison with DHEA:

As previously discussed, the primary distinction between 5-androsten-3β-ol-16α-fluoro-17-one and DHEA lies in their hormonal activity. DHEA is a prohormone that can be converted into potent androgens and estrogens. In contrast, the 16α-fluoro analog has minimal androgenic and estrogenic activity due to the steric hindrance of the fluorine atom preventing the necessary metabolic conversions. wikipedia.org However, it is reported to be a more potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) than DHEA, which may contribute to some of its biological effects. wikipedia.org

Comparison with Other Fluorinated Steroids:

The effects of fluorination on steroid activity are highly position-dependent. For example:

9α-Fluorocortisol (Fludrocortisone): The 9α-fluorine atom dramatically increases both the glucocorticoid and mineralocorticoid activity compared to cortisol. uomustansiriyah.edu.iqdrugbank.com

9α-Fluoroprednisolone (Dexamethasone): This modification significantly enhances anti-inflammatory potency. drugbank.com

16α-Fluoroestradiol: This compound retains high affinity for the estrogen receptor, making it a suitable imaging agent. nih.gov

These examples highlight that fluorination does not have a uniform effect across the steroid nucleus. The specific location of the fluorine atom fine-tunes the interaction with different receptors and enzymes, leading to a wide range of pharmacological outcomes. The 16α-fluorine in 5-androsten-3β-ol-16α-fluoro-17-one appears to primarily serve as a metabolic blocker, a different role compared to the activity-enhancing effects of fluorination at other positions in different steroid classes.

Comparison with Other Halogenated DHEA Analogs:

The introduction of other halogens at the 16α-position of DHEA analogs has also been explored. For instance, 16α-bromoepiandrosterone has been investigated and shown to possess biological activities. While direct comparative studies on receptor binding and hormonal effects are limited, the nature of the halogen (size, electronegativity) would be expected to influence the degree of steric hindrance and electronic effects, thereby modulating the biological profile of the resulting molecule.

CompoundKey Structural Difference from 5-Androsten-3β-ol-16α-fluoro-17-oneComparative Biological Activity
Dehydroepiandrosterone (B1670201) (DHEA)No 16α-fluoro substitutionProhormone with androgenic and estrogenic potential. wikipedia.org
9α-Fluorocortisol (Fludrocortisone)Fluorine at 9α position; corticosteroid backbonePotent glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqdrugbank.com
16α-FluoroestradiolEstradiol backbone with 16α-fluorineHigh affinity for the estrogen receptor. nih.gov
16α-BromoepiandrosteroneBromine instead of fluorine at 16α positionExhibits biological activities, with expected differences in steric and electronic effects compared to the fluoro analog.

Computational and Molecular Modeling Approaches to Predict Activity and Interactions

While specific computational and molecular modeling studies on 5-androsten-3β-ol-16α-fluoro-17-one are not widely published, these in silico methods offer powerful tools to predict and rationalize its biological activity and interactions with target proteins.

Molecular Docking:

Molecular docking simulations could be employed to predict the binding orientation and affinity of 5-androsten-3β-ol-16α-fluoro-17-one within the ligand-binding domains of various steroid receptors, including the androgen receptor, estrogen receptor, and others. Such studies could quantitatively estimate the binding energy and identify key amino acid residues involved in the interaction. For instance, docking this compound into the androgen receptor's binding pocket would likely reveal steric clashes between the 16α-fluoro group and the receptor surface, providing a molecular basis for its low androgenicity.

Molecular Dynamics (MD) Simulations:

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies involve developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of DHEA analogs with varying substituents at different positions, a QSAR model could be built to predict the activity of new, unsynthesized compounds. This approach could be valuable in designing future analogs of 5-androsten-3β-ol-16α-fluoro-17-one with optimized properties.

These computational approaches, when used in conjunction with experimental data, can provide valuable insights into the SAR of 5-androsten-3β-ol-16α-fluoro-17-one and guide the design of new analogs with improved therapeutic profiles.

Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Separation (e.g., GC, HPLC)

Chromatographic methods are indispensable for the isolation and purification of 5-Androsten-3β-ol-16α-fluoro-17-one from reaction mixtures and for the separation of the parent compound from its metabolites in biological samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of steroids.

For the analysis of fluorinated androstene derivatives, GC is often coupled with mass spectrometry (GC-MS). Due to the low volatility of steroids, derivatization is a common prerequisite for GC analysis. This process involves converting the polar hydroxyl and ketone groups into more volatile silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives. This not only improves the chromatographic behavior but also enhances the thermal stability of the analyte. The separation is typically achieved on a capillary column with a non-polar stationary phase.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of fluorinated steroids. A significant advantage of HPLC is that it can often be performed without derivatization of the analyte. Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is frequently used for the separation of steroids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode to achieve optimal separation of compounds with varying polarities.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Androstenone-Related Compounds

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Gradient of Water and Acetonitrile/Methanol
Detector Mass Spectrometer (MS)Diode Array Detector (DAD) or Mass Spectrometer (MS)
Derivatization Often required (e.g., silylation)Generally not required

Note: The conditions presented in this table are illustrative and based on methods used for similar steroid compounds. Specific method development and validation would be required for 5-Androsten-3β-ol-16α-fluoro-17-one.

Spectroscopic and Spectrometric Characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

The definitive identification and structural elucidation of 5-Androsten-3β-ol-16α-fluoro-17-one rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the precise molecular structure of the compound.

¹H NMR provides information about the number and types of protons and their neighboring atoms. The introduction of a fluorine atom at the 16α-position is expected to cause a characteristic splitting pattern and chemical shift for the proton at C16 and adjacent protons.

¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom bonded to the fluorine atom (C16) will exhibit a large coupling constant (¹JC-F), which is a clear diagnostic marker for the presence and location of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. When coupled with GC or HPLC, it provides a highly specific and sensitive detection method. The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the silyl group and fragmentation of the steroid backbone. The presence of the fluorine atom would also influence the fragmentation pattern.

Table 2: Anticipated Spectroscopic and Spectrometric Data for 5-Androsten-3β-ol-16α-fluoro-17-one

TechniqueExpected Observations
¹H NMR Signals corresponding to the steroid backbone protons. A characteristic multiplet for the proton at the 3α-position. A downfield multiplet for the proton at the 16β-position, showing coupling to the 16α-fluorine atom.
¹³C NMR Resonances for all carbon atoms in the steroid structure. A characteristic signal for the C16 carbon, split into a doublet due to coupling with the fluorine atom (large ¹JC-F).
Mass Spectrometry (EI-MS of TMS derivative) A molecular ion peak corresponding to the silylated compound. Fragment ions resulting from the loss of the TMS group, methyl groups, and cleavage of the steroid rings.

Note: The data in this table are predictive and based on the analysis of similar fluorinated steroid structures. Experimental verification is essential.

Quantitative Bioanalytical Methods for Preclinical Sample Analysis

For preclinical studies, it is crucial to have validated bioanalytical methods to quantify the concentration of 5-Androsten-3β-ol-16α-fluoro-17-one and its major metabolites in biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its high sensitivity, specificity, and wide dynamic range. nih.gov

The development of a quantitative LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: An optimized HPLC or ultra-high-performance liquid chromatography (UHPLC) method is used to separate the analyte from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring one or more of its characteristic product ions. This highly selective detection method minimizes interference and provides excellent sensitivity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Table 3: Key Parameters for a Typical Quantitative LC-MS/MS Bioanalytical Method

ParameterDescription
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound.
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard.
Calibration Curve A series of standards of known concentrations are used to generate a calibration curve for quantification.
Validation Parameters Accuracy, precision, selectivity, limit of quantification (LOQ), linearity, recovery, matrix effect, and stability.

Note: The successful application of such a method would enable the characterization of the pharmacokinetic profile of 5-Androsten-3β-ol-16α-fluoro-17-one in preclinical models.

Future Research Directions and Theoretical Implications

Elucidation of Novel Receptors or Binding Partners for 5-ANDROSTEN-3BETA-OL-16ALPHA-FLUORO-17-ONE

The quest to identify novel receptors and binding partners for this compound is a significant area of future research. While the androgen receptor (AR) is a primary candidate for binding due to the compound's androstane (B1237026) skeleton, the presence of the 16α-fluoro group could alter its binding affinity and specificity, potentially leading to interactions with other, less conventional receptors. nih.gov

The introduction of a fluorine atom can significantly modify the electronic properties of a steroid, potentially leading to altered interactions with receptor binding pockets. numberanalytics.comresearchgate.net Research into other fluorinated steroids has shown that such modifications can influence binding to various nuclear receptors beyond the classical steroid hormone receptors. researchgate.netuaeu.ac.ae Therefore, it is plausible that this compound may interact with orphan nuclear receptors or other uncharacterized binding proteins.

Future investigations should employ a variety of techniques to explore these possibilities. High-throughput screening assays using a panel of known and orphan nuclear receptors could reveal unexpected binding partners. Additionally, affinity chromatography using immobilized this compound could be utilized to isolate and identify novel binding proteins from cell extracts. The identification of such novel receptors or binding partners would open up new avenues for understanding the biological roles of this compound and could have significant therapeutic implications.

Investigation of Cross-Talk Between Modulated Signaling Pathways

Steroid hormones are known to engage in extensive cross-talk with other signaling pathways, and this compound is likely no exception. oup.comnih.govnih.gov The signaling cascades initiated by this compound could intersect with pathways activated by growth factors, cytokines, and neurotransmitters, leading to complex and context-dependent cellular responses. nih.govelsevierpure.com

The convergence of steroid receptor signaling with pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways is a well-established phenomenon. oup.comnih.gov It is conceivable that this compound could modulate the activity of these kinases, thereby influencing a wide range of cellular processes including proliferation, differentiation, and survival.

Future research should focus on dissecting the specific points of cross-talk between the signaling pathways modulated by this compound and other key cellular signaling networks. This could involve the use of phosphoproteomics to identify changes in protein phosphorylation in response to treatment with the compound, as well as the use of specific inhibitors to block particular signaling pathways and assess the functional consequences. Understanding this intricate signaling interplay will be crucial for a comprehensive understanding of the compound's mechanism of action.

Development of Advanced Preclinical Models for Mechanistic Studies

To fully elucidate the biological functions and therapeutic potential of this compound, the development of advanced preclinical models is essential. Traditional two-dimensional cell culture systems often fail to recapitulate the complexity of in vivo physiology. nih.govresearchgate.net Therefore, more sophisticated models are needed to accurately study the effects of this compound in a physiologically relevant context.

Three-dimensional organoid cultures and "organ-on-a-chip" technologies represent promising platforms for mechanistic studies. nih.govresearchgate.net These models can more faithfully mimic the architecture and function of native tissues, allowing for a more accurate assessment of the compound's effects on cell behavior and tissue-level responses. Additionally, the development of "humanized" animal models, in which human cells or tissues are engrafted into immunocompromised animals, could provide valuable insights into the compound's effects in a human physiological setting. nih.gov

The creation of genetically engineered mouse models with targeted mutations in potential receptors or signaling components could also be instrumental in dissecting the mechanism of action of this compound. nih.govresearchgate.net These advanced preclinical models will be invaluable for conducting detailed mechanistic studies and for evaluating the therapeutic potential of this novel fluorinated steroid.

Potential as a Biochemical Probe for Steroid Research

The unique properties of this compound, particularly the presence of the fluorine atom, make it a promising candidate for development as a biochemical probe for steroid research. The fluorine atom can be replaced with a radioactive isotope, such as fluorine-18, to create a radiolabeled version of the compound for use in positron emission tomography (PET) imaging. uaeu.ac.aenih.gov

PET imaging with a radiolabeled form of this compound could be used to visualize and quantify the distribution of its binding sites in vivo. This would provide valuable information about the compound's target tissues and could help to identify novel sites of action. Furthermore, a radiolabeled version of the compound could be used in receptor binding assays to determine its affinity and selectivity for various receptors with high precision. nih.gov

In addition to its potential as an imaging agent, the fluorinated nature of the compound could also be exploited for mechanistic studies using fluorine nuclear magnetic resonance (NMR) spectroscopy. Fluorine NMR is a powerful technique for studying protein-ligand interactions and can provide detailed information about the binding environment of the fluorine atom within a receptor's binding pocket. This information can be used to guide the design of more potent and selective analogs of the compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the structural and stereochemical properties of 5-Androsten-3beta-ol-16alpha-fluoro-17-one?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, focusing on 3beta-hydroxy and 16alpha-fluoro configurations. X-ray crystallography is critical for resolving spatial arrangements of the androstane backbone. For purity validation, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect fluorinated byproducts .
  • Key Considerations : Cross-reference spectral data with structurally analogous steroids (e.g., androstenone derivatives) to confirm assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions exhaustively, including solvent purity, temperature gradients, and fluorination agents (e.g., Selectfluor®). Use stepwise characterization (TLC, IR) to track intermediates. Adhere to guidelines for reporting synthetic protocols, as outlined in chemistry journals requiring full experimental replication details .
  • Data Contradiction Mitigation : Compare yields and spectral profiles across multiple batches to identify variability sources (e.g., humidity sensitivity of fluorinated intermediates) .

Q. What analytical techniques are optimal for assessing the compound’s stability under varying physiological conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS monitoring. Use phosphate-buffered saline (PBS) and simulated gastric fluid to model biological environments. Track degradation products via fragmentation patterns in MS/MS .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s interactions with steroid hormone receptors (e.g., androgen or glucocorticoid receptors)?

  • Methodological Answer :

  • In vitro : Use competitive binding assays with radiolabeled ligands (e.g., ³H-DHT for AR binding) and recombinant receptor proteins. Include negative controls (e.g., receptor knockout cell lines) to validate specificity .
  • In silico : Apply molecular docking simulations (e.g., AutoDock Vina) to model fluorine’s steric effects on receptor binding. Cross-validate with mutational analysis of receptor ligand-binding domains .
    • Theoretical Linkage : Frame hypotheses around fluorination’s impact on receptor activation kinetics, referencing steric vs. electronic modulation theories .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting EC₅₀ values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate dose-response data from independent studies, adjusting for assay variables (e.g., cell type, incubation time). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier methodologies .
  • Experimental Replication : Standardize assay conditions (e.g., serum-free media, passage number) to minimize confounding factors. Validate findings via orthogonal assays (e.g., gene expression vs. functional cAMP assays) .
    • Conceptual Framework : Reconcile discrepancies by examining the compound’s potential allosteric modulation or tissue-specific metabolism .

Q. How can computational models predict the metabolic pathways of this compound in human hepatocytes?

  • Methodological Answer :

  • Phase I Metabolism : Simulate cytochrome P450 interactions using software like Schrödinger’s ADMET Predictor. Prioritize CYP3A4 and CYP17A1 isoforms based on structural analogs .
  • Experimental Validation : Perform in vitro hepatocyte incubations with LC-MS/MS to detect fluorinated metabolites (e.g., 17-keto derivatives). Compare with predictions to refine models .

Methodological Resources

  • Data Analysis : Align research questions with the FLOAT method—formulate questions that relate specific structural features (e.g., 16alpha-fluoro) to functional outcomes (e.g., receptor binding) .
  • Experimental Design : Use factorial design to test interactions between synthesis variables (e.g., fluorination time, temperature) and product purity .
  • Theoretical Grounding : Link studies to steroidogenesis pathways or fluorinated steroid SAR (structure-activity relationship) frameworks to contextualize findings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.